molecular formula C17H23N5O3S B14970140 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B14970140
M. Wt: 377.5 g/mol
InChI Key: XXSHBSNUPZUWMW-UHFFFAOYSA-N
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Description

2-({1-[2-(DIMETHYLAMINO)ETHYL]-2-OXO-2,5,6,7-TETRAHYDRO-1H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a tetrahydrocyclopentapyrimidinyl group, and an isoxazolylacetamide group. Its intricate molecular architecture suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(DIMETHYLAMINO)ETHYL]-2-OXO-2,5,6,7-TETRAHYDRO-1H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrocyclopentapyrimidinyl Group: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a dimethylaminoethyl halide reacts with a suitable nucleophile.

    Attachment of the Isoxazolylacetamide Group: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(DIMETHYLAMINO)ETHYL]-2-OXO-2,5,6,7-TETRAHYDRO-1H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 2-({1-[2-(DIMETHYLAMINO)ETHYL]-2-OXO-2,5,6,7-TETRAHYDRO-1H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[2-(DIMETHYLAMINO)ETHYL]-2-OXO-2,5,6,7-TETRAHYDRO-1H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE: can be compared with other compounds having similar structural features, such as:

Uniqueness

The uniqueness of 2-({1-[2-(DIMETHYLAMINO)ETHYL]-2-OXO-2,5,6,7-TETRAHYDRO-1H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds. This could make it particularly valuable in certain applications, such as targeted drug development or as a specialized reagent in organic synthesis.

Properties

Molecular Formula

C17H23N5O3S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C17H23N5O3S/c1-11-9-14(20-25-11)18-15(23)10-26-16-12-5-4-6-13(12)22(17(24)19-16)8-7-21(2)3/h9H,4-8,10H2,1-3H3,(H,18,20,23)

InChI Key

XXSHBSNUPZUWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C

Origin of Product

United States

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